[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone

Catalog No.
S547997
CAS No.
1265229-25-1
M.F
C20H16N6O
M. Wt
356.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-...

CAS Number

1265229-25-1

Product Name

[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone

IUPAC Name

[5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone

Molecular Formula

C20H16N6O

Molecular Weight

356.4 g/mol

InChI

InChI=1S/C20H16N6O/c1-11-23-16-7-6-13(9-17(16)24-11)26-20(21)14(10-22-26)19(27)18-8-12-4-2-3-5-15(12)25-18/h2-10,25H,21H2,1H3,(H,23,24)

InChI Key

BEMNJULZEQTDJY-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N

Solubility

Soluble in DMSO, not in water

Synonyms

Debio-1347; Debio 1347; Debio1347; CH5183284; CH 5183284; CH-5183284; FF284; FF-284; FF 284.

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)N3C(=C(C=N3)C(=O)C4=CC5=CC=CC=C5N4)N

Description

The exact mass of the compound Debio-1347 is 356.13856 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Debio-1347 belongs to a class of drugs called fibroblast growth factor receptor (FGFR) inhibitors. FGFRs are proteins found on the surface of cells that play a crucial role in cell growth, proliferation, and survival. Alterations in these receptors, such as mutations or amplifications, have been linked to the development of several cancers [].

Source

[] A Phase I, Open-Label, Multicenter, Dose-escalation Study of the Oral Selective FGFR Inhibitor Debio 1347 in Patients with Advanced Solid Tumors Harboring FGFR Gene Alterations ()

By specifically inhibiting FGFRs, Debio-1347 aims to disrupt these cancer-promoting signals and potentially slow or stop tumor growth.

Clinical Trials

Debio-1347 is currently undergoing clinical trials to assess its safety, efficacy, and optimal dosage in humans with specific cancers. These trials typically involve several phases:

  • Phase I: This initial phase focuses on safety and tolerability, determining the maximum tolerated dose and identifying potential side effects [].
  • Phase II: This phase explores the drug's effectiveness against specific cancer types in patients with FGFR alterations [].

The compound [5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone is a complex organic molecule featuring multiple functional groups that suggest potential biological activity. Its structure includes a pyrazole ring, a benzimidazole moiety, and an indole unit, which are known for their roles in various biological processes. The presence of the amino group and the methanone functional group may enhance its reactivity and interaction with biological targets.

Debio-1347 is designed to target FGFRs 1-3 by binding to their active sites. This inhibits the FGFR signaling pathway, which is believed to be critical for the growth and survival of some cancer cells [].

The chemical reactivity of this compound can be attributed to its functional groups, which allow for various types of reactions:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Condensation Reactions: The methanone group can undergo condensation with alcohols or amines, forming larger molecular structures.
  • Reduction Reactions: The compound may be reduced to form amines or other derivatives, depending on the conditions applied.

These reactions are significant in the context of organic synthesis and medicinal chemistry, where modifications to the compound can lead to derivatives with enhanced properties.

Compounds similar in structure to [5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone have been shown to exhibit various biological activities:

  • Anticancer Activity: Many indole and benzimidazole derivatives have been studied for their potential in cancer treatment due to their ability to inhibit tumor growth.
  • Antimicrobial Properties: Compounds containing pyrazole and indole frameworks have demonstrated antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects: Some related compounds have been evaluated for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Combining suitable precursors containing the indole and pyrazole moieties through condensation reactions.
  • Cyclization Reactions: Employing cyclization strategies to form the benzimidazole ring from appropriate starting materials.
  • Functional Group Modifications: Introducing the amino and methanone groups through specific chemical transformations such as amination and carbonylation.

These synthetic routes often require careful control of reaction conditions to maximize yield and purity.

The potential applications of [5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone span several fields:

  • Pharmaceutical Development: As a candidate for drug discovery, particularly in oncology and infectious diseases.
  • Biochemical Research: Utilized as a tool compound in studying cellular pathways involving its structural components.
  • Agricultural Chemistry: Potential development as a pesticide or herbicide given its biological activity against various organisms.

Research into the interactions of this compound with biological targets is crucial for understanding its mechanism of action. Studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes using techniques like surface plasmon resonance or isothermal titration calorimetry.
  • Cellular Assays: Investigating its effects on cell viability, proliferation, and apoptosis in relevant cell lines.
  • Molecular Docking Studies: Computational approaches can predict how the compound interacts at the molecular level with target proteins.

These studies help elucidate its pharmacological profile and inform further development.

Several compounds share structural similarities with [5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone, each with unique properties:

Compound NameStructure HighlightsBiological ActivityUniqueness
1. Benzimidazole DerivativeContains benzimidazole coreAnticancerStrong selectivity towards specific cancer cell lines
2. Pyrazole-based CompoundFeatures a pyrazole ringAntimicrobialBroad-spectrum activity against bacteria
3. Indole AlkaloidIndole framework presentNeuroprotectiveTargets neuroinflammatory pathways

These comparisons highlight the unique combination of structural elements in [5-amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone, which may confer distinct biological properties not found in other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

356.13855916 g/mol

Monoisotopic Mass

356.13855916 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NR9ZYH80Z8

Wikipedia

Debio-1347

Dates

Modify: 2023-08-15

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